![molecular formula C8H8BrN3 B1384777 6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole CAS No. 2287288-18-8](/img/structure/B1384777.png)
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole
Overview
Description
“6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole” is a chemical compound . It’s a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms .
Synthesis Analysis
The synthesis of benzotriazole, a related compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis
1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-Triazole is made up of three nitrogens and two carbons . All five atoms are sp2-hybridized .Chemical Reactions Analysis
Benzotriazole, a related compound, can act either as an acid or base . It can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Scientific Research Applications
Antimicrobial Potential
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole: and its derivatives have been studied for their antimicrobial properties. Compounds with the benzo[d][1,2,3]triazole moiety have shown effectiveness against a range of microbial pathogens. This is particularly important in the context of increasing antibiotic resistance, where new antimicrobial agents are urgently needed .
Anticancer Activity
Research has indicated that certain derivatives of benzo[d][1,2,3]triazole possess anticancer activities. These compounds have been evaluated against various human cancer cell lines, including liver, breast, and leukemia, using assays such as the MTT reduction assay. Some derivatives have shown higher inhibitory activity on the viability of these cancer cells compared to standard treatments like methotrexate .
Antiangiogenic Properties
The antiangiogenic potential of benzo[d][1,2,3]triazole derivatives is another promising area of research. These compounds can inhibit proangiogenic cytokines associated with tumor development, thereby preventing the formation of new blood vessels that tumors need for growth and metastasis. Specific derivatives have demonstrated potent antiangiogenic activity against key factors like TNFα, VEGF, IGF1, TGFb, and leptin .
Antioxidant Effects
Benzo[d][1,2,3]triazole derivatives have also been screened for their antioxidant activities. They have been found to scavenge various reactive oxygen species, including hydroxyl radicals, superoxide radicals, and DPPH radicals. This antioxidant property is significant as oxidative stress is implicated in numerous diseases and aging processes .
Synthesis of Imidazole Derivatives
The benzo[d][1,2,3]triazole core is a valuable synthon in the synthesis of imidazole derivatives. Imidazoles are important in pharmaceutical chemistry due to their presence in many biologically active molecules. The ability to synthesize diverse imidazole derivatives from benzo[d][1,2,3]triazole expands the repertoire of compounds available for drug development .
Drug Development
The structural motif of benzo[d][1,2,3]triazole is present in various commercially available drugs. Its incorporation into new drug molecules can lead to the development of novel therapeutics with improved efficacy and reduced side effects. The versatility of this compound in drug synthesis makes it a valuable asset in medicinal chemistry .
Future Directions
1,2,3-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole, a similar heterocyclic moiety, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-bromo-1,5-dimethylbenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(4-6(5)9)12(2)11-10-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZRMCJPYHDQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N(N=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,5-dimethyl-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.